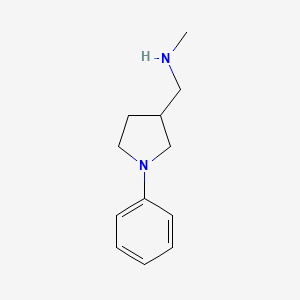

N-methyl-1-(1-phenylpyrrolidin-3-yl)methanamine

Description

Overview of Pyrrolidine-Based Scaffolds in Chemical Science

The pyrrolidine (B122466) ring, a five-membered nitrogen-containing heterocycle, is a cornerstone scaffold in chemical and pharmaceutical sciences. nih.govnih.gov Unlike its aromatic counterpart, pyrrole (B145914), the saturated nature of the pyrrolidine ring imparts a three-dimensional, non-planar structure. nih.gov This feature is highly advantageous in drug design, as the sp³-hybridized carbons allow for the creation of specific stereoisomers and a more comprehensive exploration of three-dimensional pharmacophore space. nih.gov

The versatility of the pyrrolidine scaffold is evident in its presence in numerous natural products, bioactive molecules, and FDA-approved pharmaceuticals. nih.gov Its structural framework is considered a "privileged scaffold" because it can serve as a foundation for developing ligands for a diverse range of biological targets. nih.gov Pyrrolidine and its derivatives are also widely employed as organocatalysts and chiral controllers in asymmetric synthesis, highlighting their fundamental importance in modern organic chemistry. nih.gov

Significance of Substituted Pyrrolidines as Core Structures in Research

The true potential of the pyrrolidine scaffold is realized through its substitution, which allows for the fine-tuning of a molecule's physicochemical and biological properties. The spatial orientation of substituents on the pyrrolidine ring can lead to distinct biological profiles, as different stereoisomers may exhibit varied binding affinities to enantioselective proteins like enzymes and receptors. nih.gov

Substitutions can be made at various positions on the ring, influencing properties such as basicity, lipophilicity, and molecular shape. nih.gov For instance, research has shown that substituents at the C-3 and C-4 positions can significantly impact the biological activity of pyrrolidine-based compounds in areas such as neuroscience and infectious diseases. nih.gov The nitrogen atom at the N-1 position is also a common site for modification, with a high percentage of FDA-approved pyrrolidine drugs being substituted at this position. nih.gov The molecular complexity and diversity afforded by substituted pyrrolidines make them indispensable core structures in the design and development of novel therapeutic agents and chemical probes. nih.gov

Research Trajectory and Unexplored Avenues for N-methyl-1-(1-phenylpyrrolidin-3-yl)methanamine

The specific research trajectory for this compound is not well-established in peer-reviewed literature. Its primary role appears to be that of a research chemical or a building block for more complex molecules, available commercially for early-stage discovery projects. sigmaaldrich.com There is a lack of published studies detailing its synthesis, characterization, or biological activity.

This scarcity of dedicated research indicates that the compound is, in essence, an unexplored chemical entity. The unexplored avenues for this molecule are therefore broad and foundational. Key areas for future investigation would include:

Stereoselective Synthesis: Developing efficient and practical synthetic routes to access enantiomerically pure forms of the compound would be a critical first step. The stereochemistry of the pyrrolidine ring is known to be crucial for biological activity. nih.gov

Pharmacological Screening: Given its structural similarity to other neuroactive compounds containing a phenylpyrrolidine motif, initial screening could focus on central nervous system (CNS) targets. nih.govmdpi.com Phenylpyrrolidine derivatives have been investigated for their potential as neuroprotective agents and for their effects on cognitive function. nih.govmdpi.com

Structure-Activity Relationship (SAR) Studies: Systematic modification of the core structure—such as altering the substitution on the phenyl ring or modifying the N-methylaminomethyl group—would be necessary to build a foundational understanding of how its chemical features relate to any observed biological activity.

Scope and Academic Objectives of Investigating this compound

The primary academic objective for investigating this compound would be to perform a fundamental characterization of this molecule and establish its potential as a scaffold for further chemical and biological research.

The scope of such an investigation would encompass:

Chemical Synthesis and Characterization: The development and optimization of synthetic pathways to produce the compound, including its individual stereoisomers. This would involve full characterization using modern analytical techniques (e.g., NMR, mass spectrometry).

Physicochemical Profiling: Determination of key properties such as pKa, solubility, lipophilicity (logP), and metabolic stability. These data are essential for interpreting any biological findings and for guiding future molecular design.

Initial Biological Evaluation: A broad, initial screening against various biological targets to identify any potential "hits." Based on its structural features, targets in the central nervous system would be of primary interest. For example, related phenylpyrrolidine structures have been explored for their neuroprotective properties. nih.govmdpi.com

Computational Modeling: Utilizing in silico methods to predict potential biological targets and to understand the conformational preferences of the molecule, which could guide experimental work. mdpi.com

Successful completion of these objectives would transition this compound from a relatively obscure chemical building block to a characterized scaffold with a defined potential for applications in medicinal chemistry or chemical biology.

Data Tables

Table 1: Physicochemical Properties of this compound Hydrochloride

| Property | Value |

| Molecular Formula | C₁₂H₁₉ClN₂ |

| Molecular Weight | 226.75 g/mol |

| Physical Form | Solid |

| SMILES String | Cl.CNCC1CCN(C1)c2ccccc2 |

| InChI Key | PWAKPFUBGLPXLX-UHFFFAOYSA-N |

| Data sourced from Sigma-Aldrich. sigmaaldrich.com |

Structure

3D Structure

Properties

IUPAC Name |

N-methyl-1-(1-phenylpyrrolidin-3-yl)methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2/c1-13-9-11-7-8-14(10-11)12-5-3-2-4-6-12/h2-6,11,13H,7-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SANIGXYLRPTFNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1CCN(C1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic and Structural Characterization in Chemical Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Without experimental data, a detailed analysis of the NMR spectra is not possible. A theoretical analysis would involve predicting the chemical shifts and coupling constants for the protons and carbons in the molecule based on established principles of NMR spectroscopy and data from analogous structures. However, such a theoretical discussion would not meet the requirement for "detailed research findings."

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

No published ¹H NMR data for N-methyl-1-(1-phenylpyrrolidin-3-yl)methanamine is available.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

No published ¹³C NMR data for this compound is available.

Advanced NMR Techniques (e.g., 2D NMR, NOESY) for Stereochemical Assignment

No published data on the use of advanced NMR techniques for the stereochemical assignment of this compound is available.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

While general fragmentation patterns for related classes of compounds, such as N-phenylpyrrolidine derivatives, can be found in the literature, specific mass spectrometry data for this compound is not available. This prevents a detailed analysis of its molecular weight and fragmentation behavior.

High-Resolution Mass Spectrometry (HRMS)

No published HRMS data for this compound is available.

Electrospray Ionization Mass Spectrometry (ESI-MS)

No published ESI-MS data for this compound is available.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of unknown compounds by fragmenting a selected precursor ion and analyzing the resulting product ions. While specific experimental fragmentation data for this compound is not widely published, its fragmentation pathways can be predicted based on its chemical structure and the known fragmentation patterns of similar compounds, such as fentanyl and ketamine analogues. nih.govwvu.edu

In a typical MS/MS experiment using electrospray ionization (ESI) in positive mode, the molecule would first be protonated to form the precursor ion, [M+H]⁺. Collision-induced dissociation (CID) of this precursor ion would likely induce fragmentation at several key points. The most probable fragmentation pathways include:

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom in the side chain is a common pathway. This could result in the formation of a stable iminium ion.

Pyrrolidine (B122466) Ring Opening: The pyrrolidinyl ring can undergo cleavage, leading to a series of characteristic product ions. This is a known fragmentation pattern for cyclic amine structures.

Loss of the Side Chain: The entire N-methylmethanamine side chain could be cleaved from the pyrrolidinyl ring.

Phenyl Group Fragmentation: While less common, fragmentation of the phenyl ring or its loss from the tertiary amine is also possible under higher energy conditions.

The study of these fragmentation patterns is crucial for the unambiguous identification of the compound in complex matrices and for distinguishing it from structurally related isomers. nih.gov

| Precursor Ion (m/z) | Proposed Product Ion (m/z) | Proposed Neutral Loss | Fragmentation Pathway |

|---|---|---|---|

| [M+H]⁺ | Varies | CH₄N | Loss of methylamine (B109427) from the side chain |

| [M+H]⁺ | Varies | C₇H₇ | Loss of the phenyl group |

| [M+H]⁺ | Varies | C₂H₆N | Cleavage of the bond between the ring and the side chain |

| [M+H]⁺ | Varies | - | Pyrrolidine ring opening followed by fragmentation |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. masterorganicchemistry.com The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its distinct structural features.

The key functional groups and their expected IR absorptions are:

Aromatic C-H Stretch: The phenyl group will show sharp absorption bands above 3000 cm⁻¹. libretexts.org

Aliphatic C-H Stretch: The C-H bonds of the pyrrolidine ring and the methyl/methylene groups will produce strong absorptions in the 2850-3000 cm⁻¹ region. libretexts.org

N-H Stretch: The secondary amine in the side chain (N-H) is expected to show a moderate, sharp absorption band in the 3300-3500 cm⁻¹ range. libretexts.org Secondary amines typically show a single peak in this region. masterorganicchemistry.com

Aromatic C=C Bending: The carbon-carbon double bonds within the phenyl ring will have characteristic overtone and combination bands in the 1665-2000 cm⁻¹ region and in-ring stretching absorptions around 1585-1600 cm⁻¹. libretexts.org

C-N Stretch: The stretching vibrations of the carbon-nitrogen bonds (both the tertiary amine in the ring and the secondary amine in the side chain) are expected in the 1000-1350 cm⁻¹ region.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Secondary Amine (R₂N-H) | N-H Stretch | 3300 - 3500 | Moderate, Sharp |

| Aromatic C-H | C-H Stretch | 3000 - 3100 | Weak to Moderate |

| Aliphatic C-H (CH₃, CH₂, CH) | C-H Stretch | 2850 - 2960 | Strong |

| Aromatic C=C | C=C Stretch (in-ring) | 1585 - 1600 | Moderate |

| Aliphatic CH₂ | C-H Bend (Scissoring) | 1450 - 1470 | Moderate |

| Tertiary & Secondary Amine | C-N Stretch | 1000 - 1350 | Moderate |

| Monosubstituted Benzene | C-H Out-of-Plane Bend | 690 - 710 and 730 - 770 | Strong |

Chromatographic Techniques for Purity Assessment and Isomer Separation

Chromatography is indispensable for assessing the purity of chemical compounds and for separating isomers. Various chromatographic methods are applicable to this compound.

High-Performance Liquid Chromatography (HPLC) is a primary tool for determining the purity of non-volatile compounds. For this compound, a reverse-phase HPLC (RP-HPLC) method would be most suitable. sielc.com This typically involves a nonpolar stationary phase (like C18 or C30) and a polar mobile phase. nih.gov

The basic nature of the amine groups in the compound requires the addition of a modifier, such as formic acid or trifluoroacetic acid, to the mobile phase. fda.gov This suppresses the interaction of the basic analytes with residual acidic silanol (B1196071) groups on the silica-based stationary phase, resulting in improved peak shape and reproducibility. Detection can be achieved using a UV detector, exploiting the chromophore of the phenyl group, or more selectively and sensitively with a mass spectrometer (LC-MS). nih.gov

| Parameter | Condition |

|---|---|

| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | Gradient elution from low to high %B |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~254 nm or MS/MS |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

Ultra-Performance Liquid Chromatography (UPLC) is an advancement of HPLC that utilizes columns with smaller particle sizes (typically sub-2 µm). This results in significantly higher resolution, faster analysis times, and increased sensitivity compared to traditional HPLC. sielc.com A UPLC method for this compound would allow for more efficient separation from potential impurities, such as synthetic byproducts or degradation products. The principles of separation are the same as in HPLC, but the operational pressures are much higher.

Gas Chromatography (GC) is suitable for the analysis of volatile and thermally stable compounds. This compound possesses sufficient volatility for GC analysis. A common method would involve injecting a solution of the compound into a heated inlet, where it is vaporized and swept onto a capillary column by an inert carrier gas (e.g., helium or nitrogen).

Given the nitrogen atoms in the molecule, a nitrogen-phosphorus detector (NPD) would offer high selectivity and sensitivity. google.com Alternatively, a flame ionization detector (FID) can be used for general-purpose analysis, or a mass spectrometer (GC-MS) for definitive identification. researchgate.net

| Parameter | Condition |

|---|---|

| Column | Mid-polarity capillary column (e.g., HP-5, 30 m x 0.25 mm x 0.25 µm) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | Initial temp 100 °C, ramp to 280 °C |

| Detector | Nitrogen-Phosphorus Detector (NPD) or Mass Spectrometer (MS) |

| Detector Temperature | 300 °C |

The this compound molecule contains a chiral center at the C3 position of the pyrrolidine ring, meaning it can exist as a pair of enantiomers. Supercritical Fluid Chromatography (SFC) is a powerful technique for the separation of chiral compounds. chromatographyonline.com It utilizes a mobile phase, typically supercritical carbon dioxide, which has properties intermediate between a liquid and a gas. researchgate.net

For enantiomeric separation, a chiral stationary phase (CSP) is required. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for separating a broad range of chiral molecules. chromatographyonline.comnih.gov An organic modifier, such as methanol (B129727) or ethanol (B145695), is usually added to the CO₂ mobile phase to improve peak shape and selectivity. SFC offers advantages over HPLC for chiral separations, including faster analysis times and reduced solvent consumption. chromatographyonline.com The quantification of enantiomers is critical in many fields, as different stereoisomers can have distinct biological properties. chromatographyonline.com

| Parameter | Condition |

|---|---|

| Column | Chiral Stationary Phase (e.g., Chiralpak AD-3) |

| Mobile Phase | Supercritical CO₂ with an alcohol modifier (e.g., Methanol) |

| Modifier Gradient | Isocratic or gradient elution |

| Flow Rate | 2-4 mL/min |

| Backpressure | 100-200 bar |

| Column Temperature | 35-45 °C |

| Detection | UV or MS |

X-ray Crystallography for Solid-State Structural Determination

The precise three-dimensional arrangement of atoms and molecules in a crystalline solid is fundamental to understanding its chemical and physical properties. X-ray crystallography stands as the definitive method for elucidating this solid-state structure, providing unequivocal proof of molecular connectivity and stereochemistry. While crystallographic data for this compound itself is not publicly available, analysis of closely related derivatives offers significant insights into the conformational possibilities and intermolecular interactions of the phenylpyrrolidine scaffold.

A pertinent example is the structural determination of 1,2-diphenyl-2-pyrrolidin-1-ylethanone hydrochloride, a compound that shares the core pyrrolidine ring and a phenyl substituent, albeit at a different position and with additional functional groups. The study of this derivative via single-crystal X-ray diffraction provides a valuable model for the structural characteristics of this class of compounds.

The detailed crystallographic data obtained from the X-ray diffraction analysis of this derivative are summarized in the interactive table below. This data provides a foundational understanding of the solid-state conformation of a substituted phenylpyrrolidine system, which can be extrapolated to hypothesize the likely structural features of related molecules such as this compound.

| Parameter | Value |

|---|---|

| Empirical Formula | C18H22ClNO · H2O |

| Formula Weight | 319.84 |

| Crystal System | Monoclinic |

| Space Group | P21/n |

| a (Å) | 10.3422 (4) |

| b (Å) | 15.2045 (6) |

| c (Å) | 11.0858 (5) |

| β (°) | 104.593 (2) |

| Volume (ų) | 1686.04 (12) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.260 |

| Absorption Coefficient (μ) (mm⁻¹) | 0.21 |

| F(000) | 680 |

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic characteristics of N-methyl-1-(1-phenylpyrrolidin-3-yl)methanamine. These methods allow for a detailed analysis of the molecule's stability, reactivity, and electronic distribution.

Density Functional Theory (DFT) is a robust computational method used to predict the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. By employing functionals such as B3LYP with a suitable basis set like 6-311G+(d,p), researchers can calculate key geometric parameters. nih.govresearchgate.net These parameters include bond lengths, bond angles, and dihedral angles. For this compound, DFT calculations would elucidate the spatial relationship between the phenyl group, the pyrrolidine (B122466) ring, and the N-methylmethanamine side chain.

The optimized geometry corresponds to the lowest energy state of the molecule on its potential energy surface. The calculated total energy provides a measure of the molecule's intrinsic stability. These computational approaches have been successfully applied to various organic molecules to determine their structural properties. researchgate.netnih.gov

Table 1: Predicted Geometric Parameters for this compound using DFT

| Parameter | Predicted Value |

| C-N (pyrrolidine ring) Bond Length | ~1.47 Å |

| C-C (pyrrolidine ring) Bond Length | ~1.54 Å |

| C-N (side chain) Bond Length | ~1.46 Å |

| C-N-C (pyrrolidine) Bond Angle | ~112° |

| Phenyl Ring to Pyrrolidine Ring Dihedral Angle | Varies with conformation |

Note: The values in this table are hypothetical and represent typical ranges for similar molecular structures. Actual values would be obtained from specific DFT calculations.

An electrostatic potential (ESP) surface map is a valuable tool for visualizing the charge distribution on a molecule's surface. This analysis helps in identifying electrophilic and nucleophilic sites, which are crucial for understanding intermolecular interactions and chemical reactivity. The ESP map is generated by calculating the electrostatic potential at various points on the electron density surface.

For this compound, the ESP surface would likely show a negative potential (typically colored red) around the nitrogen atoms due to the presence of lone pairs of electrons, indicating these are nucleophilic centers. Conversely, regions with a positive potential (typically colored blue) would be expected around the hydrogen atoms, particularly those attached to the nitrogen, highlighting their electrophilic character. The phenyl group would exhibit a more complex potential distribution due to the delocalized π-electrons. nih.gov

Conformational Analysis and Pseudorotation Dynamics of the Pyrrolidine Ring

The five-membered pyrrolidine ring is not planar and exists in various puckered conformations. These conformations can be described by a concept known as pseudorotation, which characterizes the continuous puckering motion of the ring. researchgate.net The two primary puckering modes are the "twist" (T) and "envelope" (E) conformations. The phase angle of pseudorotation (P) and the puckering amplitude (τm) are the key parameters that define the specific conformation of the ring.

The conformational preferences of the pyrrolidine ring in this compound can be investigated using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and molecular modeling. researchgate.net By analyzing the spin-spin coupling constants (3J(H,H)) of the pyrrolidine ring protons, it is possible to determine the favored conformations. These experimental findings can be correlated with computational models to create a detailed picture of the ring's dynamics. researchgate.net The substituents on the pyrrolidine ring, namely the phenyl group at the 1-position and the methylaminomethyl group at the 3-position, will significantly influence the pseudorotation pathway and the stability of different conformers.

Molecular Dynamics Simulations for Conformational Flexibility

Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecules. By solving Newton's equations of motion for a system of atoms, MD simulations can provide a detailed view of a molecule's conformational flexibility and dynamics over time.

For this compound, an MD simulation would reveal the range of accessible conformations in a given environment, such as in a solvent or interacting with a biological target. This would include the pseudorotation of the pyrrolidine ring, the rotation of the phenyl group, and the flexibility of the N-methylmethanamine side chain. The simulation would generate a trajectory of atomic positions over time, from which various properties, such as conformational populations and transition rates between different states, can be calculated. This information is crucial for understanding how the molecule might adapt its shape to bind to a receptor.

Ligand-Based and Structure-Based Design Principles for Related Compounds

The design of new compounds related to this compound can be guided by both ligand-based and structure-based computational approaches.

Ligand-based design is employed when the three-dimensional structure of the biological target is unknown. nih.gov This approach relies on the principle that molecules with similar structures are likely to have similar biological activities. Techniques such as 3D Quantitative Structure-Activity Relationship (3D-QSAR) and pharmacophore modeling are used to identify the key structural features responsible for the desired activity. nih.gov By analyzing a set of known active molecules, a pharmacophore model can be developed that represents the essential steric and electronic features required for biological function. This model can then be used to screen virtual libraries of compounds to identify new potential candidates.

Structure-based design , on the other hand, is utilized when the 3D structure of the target receptor is available. mdpi.com This method involves docking the ligand into the binding site of the receptor to predict its binding orientation and affinity. By understanding the specific interactions between the ligand and the receptor, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, modifications can be rationally designed to improve binding and activity. mdpi.com For this compound, if its biological target were known, structure-based design could be used to develop analogs with enhanced potency and selectivity.

Computational Predictions of Spectroscopic Parameters (e.g., NMR chemical shifts)

Computational methods can be used to predict various spectroscopic parameters, which can aid in the structural elucidation of newly synthesized compounds. The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a particularly valuable application.

Quantum mechanical methods, such as DFT, can be used to calculate NMR chemical shifts by determining the magnetic shielding of each nucleus in the molecule. nih.gov More recently, machine learning approaches, particularly deep neural networks, have shown great promise in accurately predicting NMR chemical shifts. nih.govnih.gov These models are trained on large datasets of experimentally determined NMR spectra and can predict chemical shifts from a molecule's structure with high accuracy. nih.govnih.gov For this compound, computational prediction of its 1H and 13C NMR spectra would be a valuable tool for confirming its chemical structure.

Table 2: Hypothetical Predicted vs. Experimental 1H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| Phenyl-H (ortho) | 7.25 | 7.23 |

| Phenyl-H (meta) | 7.35 | 7.33 |

| Phenyl-H (para) | 7.10 | 7.08 |

| N-CH3 | 2.45 | 2.42 |

| Pyrrolidine-H (various) | 1.80 - 3.50 | 1.78 - 3.45 |

Note: The values in this table are for illustrative purposes and represent the expected close correlation between predicted and experimental data.

Biochemical Interaction Studies in Vitro and Non Clinical Mechanisms

Enzyme Modulation and Inhibition Studies

The interaction of pyrrolidine-containing compounds and methylamine (B109427) derivatives with various enzyme systems has been a subject of scientific investigation. These studies explore the potential for these chemical motifs to inhibit or otherwise modulate enzyme activity, providing insights into their biochemical mechanisms of action.

N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) is a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of signaling lipids that includes the endocannabinoid anandamide. nih.gov The enzyme is a zinc hydrolase that generates NAEs by hydrolyzing the phosphodiester bond in N-acylphosphatidylethanolamines (NAPEs). nih.govnih.gov Due to the role of NAEs in various physiological processes, pharmacological inhibition of NAPE-PLD is of significant research interest. nih.gov

A high-throughput screening and subsequent medicinal chemistry program led to the discovery of LEI-401, a potent and selective NAPE-PLD inhibitor. nih.gov During the optimization process, researchers found that replacing a morpholine (B109124) ring in an initial hit compound with a (S)-3-hydroxypyrrolidine moiety significantly improved the inhibitory activity. nih.govresearchgate.net This substitution also decreased the compound's lipophilicity. nih.gov The resulting compound, featuring the pyrrolidine (B122466) ring, demonstrated a binding affinity (Ki) of 0.086 μM. nih.govresearchgate.net Further studies showed that the stereochemistry of the hydroxyl group on the pyrrolidine ring was not critical for binding, as the (R)-enantiomer displayed similar potency. nih.govresearchgate.net

| Compound | Key Structural Feature | Inhibitory Potency (Ki) |

|---|---|---|

| LEI-401 Analogue 7 | (S)-3-hydroxypyrrolidine | 0.086 μM |

| LEI-401 Analogue 8 | (R)-3-hydroxypyrrolidine | 0.11 μM |

| LEI-401 | (S)-3-hydroxypyrrolidine & (S)-3-phenylpiperidine | 0.027 μM |

The lysyl oxidase (LOX) family consists of five copper-containing amine oxidases (LOX and LOXL1-4) that are crucial for the cross-linking of collagen and elastin (B1584352) in the extracellular matrix. google.comgoogle.comnih.gov These enzymes have been implicated in pathological conditions such as fibrosis and cancer, making them attractive therapeutic targets. nih.govacs.org

Research has identified methylamine derivatives as inhibitors of the LOX enzyme family. google.comgoogle.comwipo.int Studies on small molecule inhibitors for Lysyl Oxidase-Like 2 (LOXL2) explored series of benzylamines and 2-substituted pyridin-4-ylmethanamines. nih.gov Within these series, the methylamine group was found to be a preferred structural feature. For instance, extending the amine chain of one analogue from a methylamine to an ethylamine (B1201723) resulted in a decrease in inhibitory potency. nih.gov The most potent compound identified in this research was (2-chloropyridin-4-yl)methanamine, which exhibited an IC50 of 126 nM against human LOXL2 and demonstrated selectivity for LOXL2 over LOX and other amine oxidases. nih.gov

| Compound | Target Enzyme | Inhibitory Potency (IC50) |

|---|---|---|

| (2-Chloropyridin-4-yl)methanamine | hLOXL2 | 126 nM |

| (2-(Trifluoromethyl)pyridin-4-yl)methanamine | hLOXL2 | 275 nM |

| (2,6-Dichloropyridin-4-yl)methanamine | hLOXL2 | 1.1 µM |

The pyrrolidine motif is a versatile scaffold present in numerous pharmacologically important agents and is explored for a wide range of biological activities, including enzyme inhibition. researchgate.netfrontiersin.org In the context of kinase inhibitors, the pyrrolidine ring is often incorporated into drug candidates to enhance aqueous solubility and improve other physicochemical properties, in addition to being part of the core pharmacophore. pharmablock.com Examples of approved kinase inhibitors containing a pyrrolidine moiety include the Bruton's tyrosine kinase (BTK) inhibitor acalabrutinib (B560132) and the Janus kinase (JAK)1/2 inhibitor upadacitinib. pharmablock.com

While direct inhibition data for N-methyl-1-(1-phenylpyrrolidin-3-yl)methanamine on kinases is not extensively documented, studies on related heterocyclic structures provide insight. For example, derivatives of pyrrolo[2,3-d]pyrimidine, which feature a related five-membered nitrogen-containing ring, have been developed as multi-targeted kinase inhibitors. nih.gov One such compound, 5k, demonstrated potent inhibition against several kinases, with IC50 values comparable to the established inhibitor sunitinib. nih.gov These findings highlight the potential of pyrrolidine-related scaffolds to interact with the ATP-binding pocket of various kinases. pharmablock.comnih.gov

| Compound | Target Kinase | Inhibitory Potency (IC50) |

|---|---|---|

| Compound 5k (A Pyrrolo[2,3-d]pyrimidine derivative) | EGFR | 40 nM |

| Her2 | 146 nM | |

| VEGFR2 | 204 nM | |

| CDK2 | 102 nM |

Ligand Binding Studies with Neurotransmitter Transporters for Structurally Related Compounds

Monoamine transporters, including the serotonin (B10506) transporter (SERT) and the norepinephrine (B1679862) transporter (NET), are critical for regulating neurotransmission and are the targets of many therapeutic agents. nih.govnih.gov The interaction of compounds structurally related to this compound with these transporters has been evaluated to determine their binding affinities and inhibitory potential.

The serotonin transporter is a key target for antidepressant medications. nih.gov Research into novel SERT inhibitors has explored structures analogous to this compound. One study focused on a series of 1-(1,5-bis(4-substituted phenyl)-2-methyl-1H-pyrrol-3-yl)-N-methylmethanamines. nih.gov Although based on a pyrrole (B145914) rather than a pyrrolidine ring, these compounds share the N-methylmethanamine side chain. The compound SA-5 from this series, which has chloro-substituents on the phenyl rings, demonstrated significant 5-HT reuptake inhibition, equivalent to that of the standard drug sertraline (B1200038) in an in vitro platelet model. nih.gov

Another relevant chemotype is the cyclohexylarylamines. The compound N-methyl-1-(1-phenylcyclohexyl)methanamine was identified as a potent inhibitor of SERT, with an IC50 value of 169 nM. nih.gov

| Compound | Core Structure | Assay | Potency (IC50) |

|---|---|---|---|

| SA-5 | bis(4-chlorophenyl)pyrrole | 5-HT Reuptake Inhibition (platelet model) | Comparable to Sertraline |

| N-methyl-1-(1-phenylcyclohexyl)methanamine | Phenylcyclohexyl | SERT Inhibition | 169 nM |

The norepinephrine transporter plays a crucial role in noradrenergic signaling and is a target for drugs used to treat conditions like depression and ADHD. nih.gov Compounds with structural similarities to this compound have been assessed for their affinity to NET.

For example, N-methyl-1-(1-phenylcyclohexyl)methanamine, a triple reuptake inhibitor, showed potent inhibition of NET with an IC50 of 85 nM. nih.gov In a separate line of research, a novel radiolabeled probe for imaging NET, (R)-N-methyl-3-(3-iodopyridin-2-yloxy)-3-phenylpropan-1-amine, was developed. nih.govnih.gov This N-methyl propanamine derivative displayed high and saturable binding to NET, with a dissociation constant (Kd) of 0.53 nM, indicating very high affinity for the transporter. nih.govnih.govresearchgate.net

| Compound | Core Structure | Assay | Potency |

|---|---|---|---|

| N-methyl-1-(1-phenylcyclohexyl)methanamine | Phenylcyclohexyl | NET Inhibition | IC50 = 85 nM |

| (R)-N-methyl-3-(3-iodopyridin-2-yloxy)-3-phenylpropan-1-amine | 3-phenoxy-3-phenylpropan-1-amine | NET Binding | Kd = 0.53 nM |

Dopamine (B1211576) Transporter (DAT) Interactions

This compound is recognized as an inhibitor of the dopamine transporter (DAT). The DAT is a critical protein in the central nervous system responsible for the reuptake of dopamine from the synaptic cleft back into presynaptic neurons, a process that terminates dopaminergic neurotransmission. researchgate.net Inhibition of the DAT by compounds such as this leads to an increased concentration of dopamine in the synapse, which is a mechanism shared by various psychostimulants. researchgate.net

The interaction of ligands with the DAT can be complex, sometimes involving a multi-step process that includes initial binding followed by conformational changes in the transporter protein. kirj.ee The affinity of a compound for the DAT is a key determinant of its potency as a dopamine reuptake inhibitor. For instance, studies on other DAT inhibitors have utilized radioligand binding assays with agents like [3H]mazindol to determine their binding affinity, often expressed as a Ki value. nih.gov The ability of this compound to compete for these binding sites underscores its role as a DAT ligand. The dopamine transporter is a significant target for the development of therapeutic agents, particularly for conditions where modulation of dopaminergic signaling is desired. kirj.ee

In Vitro Metabolic Stability and Biotransformation Pathways

Assessment of Metabolic Fate in Subcellular Fractions (e.g., Microsomes)

The metabolic stability of a compound is a critical factor in its potential development as a therapeutic agent. In vitro assays using subcellular fractions, such as liver microsomes, are standard methods for evaluating the metabolic fate of new chemical entities. nih.gov These microsomes contain a high concentration of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily. nih.gov

Studies involving liver microsomes can determine the rate of metabolic turnover of a compound. researchgate.net For instance, a compound with a slow metabolic turnover is considered to have improved metabolic stability. researchgate.net The process typically involves incubating the test compound with liver microsomes in the presence of necessary cofactors like NADPH. nih.gov The disappearance of the parent compound over time provides a measure of its metabolic stability. For related N-methylated compounds, it has been shown that they are metabolized by CYP enzymes, leading to the formation of various metabolites. nih.gov This suggests that this compound would also likely undergo oxidative metabolism mediated by CYP enzymes in liver microsomes.

Identification of In Vitro Metabolites

Identifying the metabolites of a parent compound is crucial for understanding its complete biotransformation profile. In vitro metabolite identification studies aid in determining the molecular weight, elemental composition, and proposed structures of metabolites. bioivt.com Common metabolic pathways for compounds with structures similar to this compound include N-dealkylation, hydroxylation, and oxidation. nih.gov

For example, studies on the metabolism of N-methyl-2-pyrrolidone have identified metabolites such as 5-hydroxy-N-methyl-2-pyrrolidone and N-methylsuccinimide. nih.gov For other structurally related compounds, metabolic pathways can include β-ketone reduction and demethylenation followed by O-methylation. nih.gov The identification of these metabolites is typically achieved using advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS). bioivt.com

Table 1: Common In Vitro Metabolic Pathways

| Metabolic Pathway | Description |

|---|---|

| N-dealkylation | Removal of an alkyl group from a nitrogen atom. |

| Hydroxylation | Addition of a hydroxyl (-OH) group. |

| Oxidation | Loss of electrons, often involving the addition of oxygen or removal of hydrogen. |

| β-ketone reduction | Reduction of a ketone group at the beta position. |

| Demethylenation | Removal of a methylenedioxy group. |

Structure-Activity Relationship (SAR) Investigations in Non-Clinical Biological Systems

Impact of Pyrrolidine Ring Substitutions on Biochemical Potency and Selectivity

The pyrrolidine ring is a versatile scaffold in medicinal chemistry, and substitutions on this ring can significantly influence a compound's biological activity. nih.gov Structure-activity relationship (SAR) studies explore how different chemical groups at various positions on the pyrrolidine ring affect biochemical potency and selectivity. semanticscholar.org

For instance, in a series of pyrrolidine-based compounds, the nature and position of substituents on an attached phenyl ring were found to be critical for their biological activity. nih.gov Specifically, fluorophenyl substituents at position 3 of the pyrrolidine ring demonstrated better in vitro potency in some cases. nih.gov Furthermore, the configuration of substituents on the pyrrolidine ring itself, such as a cis-configuration between substituents at the 3 and 4 positions, has been shown to be preferred over a trans orientation for certain biological targets. nih.gov These findings highlight the importance of systematic modifications of the pyrrolidine scaffold to optimize interactions with biological targets.

Stereochemical Influence on Ligand-Target Recognition and Activity

Stereochemistry plays a pivotal role in the biological activity of chiral molecules, as it affects how a ligand binds to its target, its metabolism, and its distribution. mdpi.com Many biological targets, such as receptors and enzymes, are chiral and therefore interact differently with the various stereoisomers of a compound.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| [3H]mazindol |

| 5-hydroxy-N-methyl-2-pyrrolidone |

| N-methylsuccinimide |

Future Directions and Advanced Research Perspectives

Development of Novel and Green Synthetic Methodologies

The synthesis of pyrrolidine (B122466) derivatives is continuously evolving, with a strong emphasis on developing more efficient, cost-effective, and environmentally benign processes. Traditional synthetic routes often involve harsh reagents, high temperatures, and the generation of significant waste. researchgate.net The future of synthesizing N-methyl-1-(1-phenylpyrrolidin-3-yl)methanamine and related compounds lies in the adoption of green chemistry principles.

Recent advancements have demonstrated the successful synthesis of N-methylpyrrolidine in an aqueous medium using inexpensive and environmentally friendly catalysts like potassium carbonate at moderate temperatures. researchgate.net This approach significantly reduces the reliance on toxic and expensive organic solvents. researchgate.net Furthermore, multicomponent reactions (MCRs) are gaining prominence for the synthesis of complex pyrrolidine structures in a single step, often utilizing green solvents like ethanol (B145695) or even proceeding under solvent-free conditions. tandfonline.com Ultrasound-assisted synthesis is another promising green technique that can accelerate reaction times and improve yields for pyrrolidine derivatives. tandfonline.com

Future research will likely focus on:

Catalyst Development: Designing highly efficient and recyclable catalysts, including nanocatalysts and biocatalysts, to improve the stereoselectivity and yield of pyrrolidine synthesis. tandfonline.com

Flow Chemistry: Implementing continuous flow processes for the synthesis of this compound, which can offer better control over reaction parameters, improved safety, and easier scalability.

Renewable Starting Materials: Investigating the use of bio-based starting materials to reduce the carbon footprint of the synthetic process.

Table 1: Comparison of Traditional vs. Green Synthetic Approaches for Pyrrolidine Derivatives

| Feature | Traditional Synthesis | Green Synthesis |

| Solvents | Often toxic and volatile organic solvents | Water, ethanol, ionic liquids, or solvent-free |

| Catalysts | Often stoichiometric and hazardous reagents | Recyclable catalysts (e.g., K2CO3, nanocatalysts) |

| Energy Input | High temperatures, prolonged reaction times | Moderate temperatures, microwave or ultrasound irradiation |

| Waste Generation | Significant byproduct formation | Minimal waste, high atom economy |

| Safety | Potential for hazardous reactions | Improved safety profiles |

Advanced Spectroscopic Techniques for Detailed Structural and Mechanistic Insights

A thorough understanding of the three-dimensional structure and conformational dynamics of this compound is crucial for elucidating its mechanism of action and designing more potent analogs. While standard spectroscopic techniques like 1H and 13C NMR, IR, and mass spectrometry are fundamental for basic characterization, advanced methods are required for deeper insights. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques are invaluable for the unambiguous assignment of protons and carbons, especially in complex stereoisomers of pyrrolidine derivatives. ipb.pt Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are routinely used to establish connectivity within the molecule. researchgate.netipb.pt

For chiral molecules like this compound, the Nuclear Overhauser Effect (NOE) is a powerful tool to determine spatial proximity between atoms and thus elucidate the relative stereochemistry and preferred conformations in solution. diva-portal.org The use of chiral derivatizing agents or chiral solvating agents in NMR can also be employed to distinguish between enantiomers and determine enantiomeric purity. nih.gov Theoretical calculations of NMR chemical shifts using methods like Gauge-Including Atomic Orbital (GIAO) can complement experimental data for a more robust structural analysis. researchgate.net

Mass Spectrometry (MS): Tandem mass spectrometry (MS/MS) is instrumental in understanding the fragmentation patterns of pyrrolidine derivatives. nih.gov By analyzing the fragmentation pathways, it is possible to gain detailed structural information about the molecule. chemguide.co.ukyoutube.com For instance, the fragmentation of N-phenyl substituted compounds can provide insights into the connectivity and stability of different parts of the molecule. researchgate.net High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which is essential for confirming the elemental composition of the parent molecule and its fragments.

Future applications of advanced spectroscopy in this area will likely involve:

Solid-State NMR: To study the conformation of the molecule in its solid, crystalline state.

Advanced MS Techniques: Such as ion mobility-mass spectrometry (IM-MS) to separate and characterize different conformers of the molecule in the gas phase.

Integration of Computational and Experimental Approaches for Rational Design

The rational design of novel drug candidates based on the this compound scaffold is greatly enhanced by the integration of computational and experimental methods. nih.govnih.gov Molecular modeling and computational chemistry play a pivotal role in predicting the binding affinity of ligands to their biological targets, understanding structure-activity relationships (SAR), and optimizing pharmacokinetic properties. researchgate.net

Computational Approaches:

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor, providing insights into key interactions such as hydrogen bonds and hydrophobic interactions. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic view of the ligand-receptor complex, helping to assess the stability of the binding pose and understand the conformational changes that occur upon binding. nih.gov

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models can be developed to correlate the structural features of a series of compounds with their biological activity, enabling the prediction of the activity of new, unsynthesized molecules. researchgate.net

Experimental Validation: Computational predictions must be validated through experimental studies. The synthesis of designed compounds followed by in vitro and in vivo biological evaluation is essential to confirm the predicted activity and guide further design iterations. For example, the rational design of pyrrolidine-based progesterone (B1679170) receptor partial agonists was successfully guided by X-ray crystal structures and computational modeling. nih.gov Similarly, novel neurokinin-3 receptor antagonists were developed through a rational design process starting from a known selective antagonist. nih.govresearchgate.net

The future of rational drug design for this class of compounds will involve:

Artificial Intelligence and Machine Learning: Utilizing AI algorithms to analyze large datasets and predict the biological activity and properties of novel pyrrolidine derivatives with greater accuracy.

Advanced In Silico ADMET Prediction: Improving the computational prediction of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties to identify promising drug candidates early in the discovery process.

Exploration of New Biological Targets and Mechanisms of Action for Pyrrolidine-Based Amines

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, found in a wide range of biologically active compounds targeting various receptors and enzymes. researchgate.netfrontiersin.org While the specific biological targets of this compound are an active area of investigation, the broader class of pyrrolidine-based amines has shown promise in several therapeutic areas.

Pyrrolidine derivatives have been designed and evaluated as:

Central Nervous System (CNS) Agents: The pyrrolidine scaffold is present in compounds targeting neurokinin receptors, which are implicated in CNS disorders like schizophrenia. researchgate.net

Androgen Receptor Antagonists: Certain 3-aryl-3-hydroxy-1-phenylpyrrolidine derivatives have been developed as novel androgen receptor antagonists for the treatment of prostate cancer. nih.gov

Enzyme Inhibitors: Pyrrolidine-based compounds have been investigated as inhibitors of various enzymes, including cyclooxygenase (COX) enzymes, which are targets for anti-inflammatory drugs. nih.gov

Future research in this area will focus on:

Target Identification: Employing chemoproteomics and other advanced techniques to identify the specific molecular targets of this compound and its analogs.

Mechanism of Action Studies: Utilizing a combination of in vitro and in vivo models to elucidate the detailed molecular mechanisms by which these compounds exert their biological effects.

Exploring New Therapeutic Areas: Screening pyrrolidine-based libraries against a wide range of biological targets to uncover novel therapeutic applications in areas such as neurodegenerative diseases, metabolic disorders, and infectious diseases. frontiersin.org

The versatility of the pyrrolidine scaffold, combined with advancements in synthetic, spectroscopic, and computational methodologies, positions this compound and its derivatives as a rich area for future research and development in the quest for novel therapeutics.

Q & A

Q. What are the key synthetic routes for N-methyl-1-(1-phenylpyrrolidin-3-yl)methanamine, and what reaction conditions are critical for yield optimization?

- Methodological Answer : Common synthetic routes involve reductive amination of 1-phenylpyrrolidin-3-yl ketones with methylamine, using sodium borohydride (NaBH) or cyanoborohydride as reducing agents. Critical parameters include pH control (6–8), temperature (0–25°C), and solvent selection (methanol or THF). Post-synthesis purification via column chromatography or HPLC ensures >95% purity . For chiral variants, asymmetric hydrogenation with Ru-BINAP catalysts achieves enantiomeric excess (ee) >85% .

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR (400 MHz, DMSO-d) resolve methylamine proton signals (δ 2.25–2.35 ppm) and pyrrolidine ring conformations. Coupling constants (J = 7–10 Hz) confirm stereochemistry .

- HPLC-MS : Reverse-phase C18 columns (ACN/water gradient) paired with ESI-MS detect molecular ions ([M+H] at m/z 217.2) and quantify impurities (<2%) .

- X-ray Crystallography : Single-crystal analysis validates spatial arrangement of the phenyl-pyrrolidine scaffold .

Q. How does the methyl group on the pyrrolidine ring influence the compound’s physicochemical properties?

- Methodological Answer : The 3-methyl substituent increases lipophilicity (logP ≈ 2.1) compared to unmethylated analogs (logP ≈ 1.5), enhancing membrane permeability. Computational modeling (DFT/B3LYP) shows the methyl group stabilizes the chair conformation, reducing ring puckering energy by 2.3 kcal/mol . Solubility tests in PBS (pH 7.4) indicate moderate aqueous solubility (12 mg/mL), necessitating co-solvents (e.g., DMSO) for in vitro assays .

Advanced Research Questions

Q. What strategies optimize enantiomeric purity during the synthesis of chiral this compound derivatives?

- Methodological Answer :

- Chiral Resolution : Use of (R)- or (S)-BINOL-based catalysts in asymmetric hydrogenation achieves ee >90%. Dynamic kinetic resolution (DKR) with immobilized lipases (e.g., CAL-B) further enhances ee to >98% .

- Chromatographic Separation : Chiralpak AD-H columns (hexane/isopropanol, 90:10) resolve enantiomers with baseline separation (R >1.5) .

- Crystallization-Induced Diastereomer Transformation : Diastereomeric salt formation with L-tartaric acid selectively crystallizes the desired enantiomer .

Q. How can researchers design experiments to investigate the structure-activity relationships (SAR) of this compound derivatives?

- Methodological Answer :

- Systematic Substitution : Introduce electron-withdrawing (e.g., -F, -NO) or donating (-OCH) groups at the phenyl ring’s para position. Assess changes in receptor binding (e.g., σ/σ affinity via radioligand assays) .

- Bioisosteric Replacement : Replace pyrrolidine with piperidine or morpholine rings to evaluate steric and electronic effects on potency (IC) .

- In Silico Docking : AutoDock Vina or Schrödinger Suite predicts binding modes to dopamine D receptors, guiding rational design .

Q. What mechanistic insights explain the compound’s conflicting cytotoxicity profiles in different cancer cell lines?

- Methodological Answer : Contradictory cytotoxicity (e.g., IC = 5 µM in HeLa vs. 50 µM in MCF-7) may stem from:

- Transporter Expression : Overexpression of ABCB1 efflux pumps in resistant lines reduces intracellular accumulation. Verify via calcein-AM inhibition assays .

- Metabolic Stability : Liver microsome assays (human/rat) identify rapid CYP3A4-mediated oxidation (t <30 min), necessitating prodrug strategies .

- Apoptotic Pathway Activation : Western blotting for caspase-3/7 cleavage and PARP-1 degradation confirms mechanism heterogeneity .

Q. What strategies are recommended for resolving contradictory data regarding the compound’s biological activity across studies?

- Methodological Answer :

- Standardized Assay Conditions : Use identical cell lines (e.g., ATCC-validated), serum types (FBS vs. charcoal-stripped), and compound pre-treatment times .

- Orthogonal Validation : Confirm receptor binding via SPR (surface plasmon resonance) alongside radioligand assays to rule out assay artifacts .

- Meta-Analysis : Apply Cochrane Q-test to evaluate heterogeneity in published IC values, adjusting for batch variability and solvent effects (e.g., DMSO ≤0.1%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.